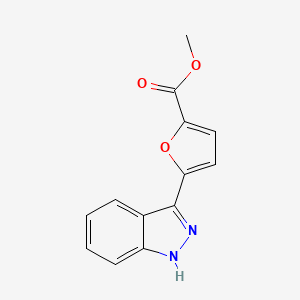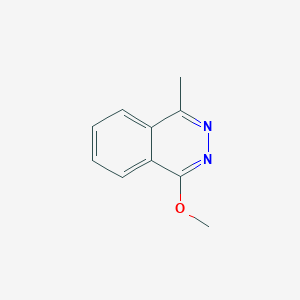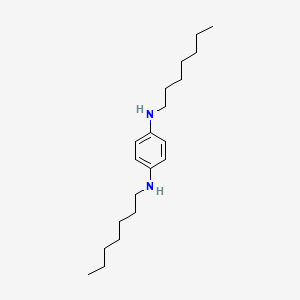
N,N'-Diheptyl-P-phenylenediamine
Overview
Description
N,N’-Diheptyl-P-phenylenediamine is a chemical compound with the molecular formula C20H36N2 . It is a derivative of p-Phenylenediamine (PPD), which is an organic compound with the formula C6H4(NH2)2 . PPD is a white solid that can darken due to air oxidation and is mainly used as a component of engineering polymers and composites like Kevlar .
Molecular Structure Analysis
N,N’-Diheptyl-P-phenylenediamine contains a total of 58 bonds; 22 non-H bonds, 6 multiple bonds, 14 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 secondary amines (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving N,N’-Diheptyl-P-phenylenediamine are not available, it’s worth noting that its derivative, N,N-diethyl-p-phenylenediamine, is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color .Scientific Research Applications
1. Oxidation and Antioxidant Behavior
N,N'-Diheptyl-P-phenylenediamine and related compounds, such as various N,N'-substituted p-phenylenediamines, have been studied for their oxidation behavior and use as antioxidants, especially in the rubber industry. These compounds exhibit reversible redox couples and are involved in the formation of monocation radicals and dications under oxidative conditions. Their antioxidant properties are crucial for the stability and longevity of rubber products (Rapta et al., 2009).
2. Polymer Synthesis and Enhancement
This compound derivatives play a significant role in the synthesis of polymers, such as polyurethanes and polyamides. These compounds are used to produce materials with exceptional tensile strength, making them suitable for various industrial applications. Their unique chemistry also finds utility in the photographic and dye industries (Layer).
3. Electrochemical Applications
The electrochemical oxidation of this compound and its derivatives has been explored for the synthesis of new compounds, such as sulfonamide derivatives. This demonstrates their potential in electrochemical applications and as intermediates in organic synthesis (Nematollahi & Maleki, 2009).
4. Voltammetric Enzyme Immunoassay
Some derivatives of this compound have been used in voltammetric enzyme immunoassays for the detection of plant viruses. This application highlights their role in biochemical assays and diagnostic tools (Jiao et al., 2000).
5. Environmental Impact Studies
There is ongoing research on the environmental impact of this compound and related compounds. Their transformation products in various environmental compartments, such as water, air, and soil, are being studied to understand their ecological and human health risks (Cao et al., 2022).
Safety and Hazards
While specific safety and hazard information for N,N’-Diheptyl-P-phenylenediamine is not available, it’s important to note that its derivative, p-Phenylenediamine, is considered hazardous. It can cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans .
Properties
IUPAC Name |
1-N,4-N-diheptylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16,21-22H,3-12,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXCURAAWYXTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=CC=C(C=C1)NCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





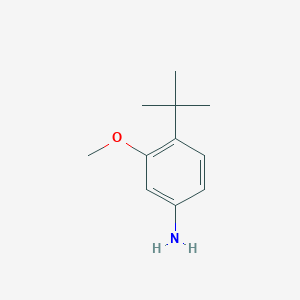
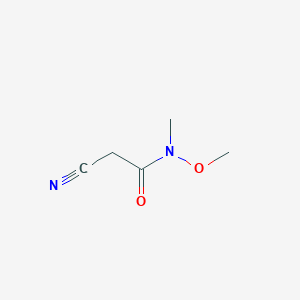
![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)


